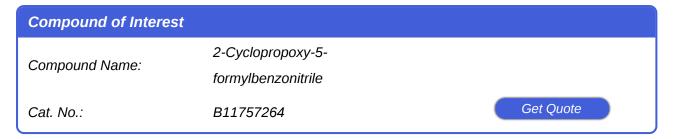


Technical Guide: 2-Cyclopropoxy-5formylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Cyclopropoxy-5- formylbenzonitrile**, including its chemical identity, a detailed potential synthesis protocol, and its prospective applications in research and drug development based on the activities of structurally related compounds.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(cyclopropyloxy)-5-formylbenzonitrile. This name is derived by identifying the parent structure as benzonitrile, with substituents at positions 2 and 5. The substituent at position 2 is a cyclopropoxy group, and at position 5 is a formyl group.

A summary of its key chemical data is presented in the table below.



Property	Value
IUPAC Name	2-(cyclopropyloxy)-5-formylbenzonitrile
Molecular Formula	C11H9NO2
Molecular Weight	187.19 g/mol
Canonical SMILES	C1CC1OC2=C(C=C(C=C2)C=O)C#N
Physical State	Solid (predicted)
Solubility	Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted).

Proposed Synthesis: Williamson Ether Synthesis

Currently, a specific, peer-reviewed synthesis of **2-Cyclopropoxy-5-formylbenzonitrile** is not readily available in the literature. However, a reliable synthetic route can be proposed based on the well-established Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[1][2][3][4][5] This approach is analogous to the documented synthesis of other 2-alkoxy-5-substituted benzaldehydes.

The proposed synthesis involves the O-alkylation of 2-hydroxy-5-formylbenzonitrile with a suitable cyclopropyl halide, such as bromocyclopropane, in the presence of a base.

Experimental Protocol:

Materials:

- 2-Hydroxy-5-formylbenzonitrile
- Bromocyclopropane
- Anhydrous Potassium Carbonate (K₂CO₃)
- Anhydrous Acetone or Dimethylformamide (DMF)
- Dichloromethane (DCM)



- Brine solution
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography elution

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-formylbenzonitrile (1.0 equivalent).
- Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 equivalents) and the chosen anhydrous solvent (acetone or DMF) to the flask.
- Addition of Alkylating Agent: While stirring the suspension, add bromocyclopropane (1.2-1.5 equivalents) dropwise at room temperature.
- Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off
 the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the
 solvent.
- Extraction: The residue is redissolved in dichloromethane and washed sequentially with water and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- Purification: The crude 2-Cyclopropoxy-5-formylbenzonitrile is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.

Characterization:



The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

- ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the cyclopropoxy group.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.
- Melting Point Analysis: To determine the melting point of the solid product.

Below is a diagram illustrating the proposed synthetic workflow.



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Caption: Proposed synthetic workflow for **2-Cyclopropoxy-5-formylbenzonitrile**.

Potential Biological and Pharmacological Relevance

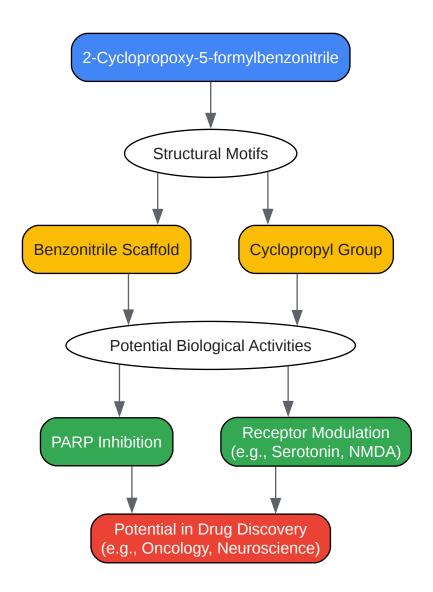
While no specific biological activities have been reported for **2-Cyclopropoxy-5- formylbenzonitrile**, its structural motifs are present in molecules with known pharmacological properties.

 Benzonitrile Moiety: The benzonitrile scaffold is a key component in a variety of bioactive compounds. For instance, 2-fluoro-5-formylbenzonitrile serves as an important intermediate in the synthesis of Olaparib, a potent PARP (Poly (ADP-ribose) polymerase) inhibitor used in cancer therapy.[6][7] PARP inhibitors are crucial in targeting cancers with deficiencies in DNA repair mechanisms.



 Cyclopropyl Group: The inclusion of a cyclopropyl ring in drug candidates is a common strategy in medicinal chemistry. This small, rigid ring can introduce conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.[8]
 For example, cyclopropyl-containing compounds have been investigated as selective serotonin 2C receptor agonists and as antagonists for the NMDA receptor.[9][10]

The logical relationship for the potential application of this compound is outlined in the diagram below.



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Caption: Potential applications based on structural motifs.



Given the presence of these pharmacologically relevant groups, **2-Cyclopropoxy-5- formylbenzonitrile** represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology and neuroscience. Further research is warranted to explore its biological activity profile.

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